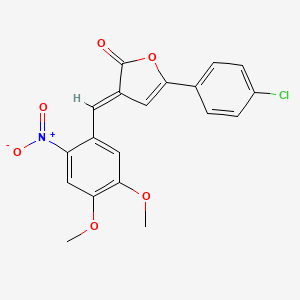

![molecular formula C21H27N3OS B4558921 4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4558921.png)

4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of piperazine derivatives, including those similar to “4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide”, often involves the construction of the piperazine ring followed by functionalization at various positions. For instance, compounds derived from N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized to study their dopamine receptor affinity, showing the importance of the amide bond and intermediate alkyl chain length in determining receptor affinity (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, studies on benzylpiperazine derivatives related to KB-2796 metabolites have shown the impact of substituents on the piperazine ring and its adjacent structures, confirming the proposed structures of metabolites through synthesis (Ohtaka et al., 1989).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-alkylation, acylation, and sulfonylation, which significantly affect their pharmacological properties. The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity illustrate how modifications in chemical structure can enhance biological activity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of “4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide” and related compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray diffraction studies of related piperazine compounds provide insights into their crystalline structure and the influence of specific substituents on physical properties (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives are influenced by their functional groups. For example, the presence of a sulfonyl group or specific aromatic substituents can significantly affect the compound's reactivity towards nucleophiles and electrophiles, as well as its stability under various conditions (Walsh et al., 1990).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation in Antimicrobial Activities

The compound 4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, due to its structural uniqueness, is of significant interest in the synthesis and biological evaluation of novel derivatives for antimicrobial activities. A noteworthy study in this realm involves the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which showcased moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These derivatives were characterized by NMR, mass spectral analysis, and evaluated for their antimicrobial potential, indicating the promising role of piperazine carboxamide derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Exploration in Marine Bioactive Compounds

Another intriguing aspect of research involving this compound is its potential linkage to the exploration of marine bioactive compounds. Specifically, studies have highlighted the isolation and characterization of new compounds from marine actinobacteria, which possess cytotoxic activities. These activities were determined through their effects on sea urchin sperm and eggs, illustrating the compound's potential utility in marine biotechnology and drug discovery for its cytotoxic properties (Sobolevskaya et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide have been extensively explored. Studies have focused on the synthesis of bifunctional tetraaza macrocycles, which are relevant in creating bifunctional chelating agents. Such research demonstrates the compound's utility in the development of novel chemical entities with potential applications in medicinal chemistry and materials science (McMurry et al., 1992).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has unveiled novel Mycobacterium tuberculosis GyrB inhibitors. This study underscores the compound's relevance in addressing tuberculosis, with specific analogues showing significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Such findings emphasize the potential of piperazine derivatives in contributing to the fight against tuberculosis (Jeankumar et al., 2013).

Antioxidant Performance in Polymers

Additionally, the synthesis and evaluation of hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers have been reported. This research highlights the compound's utility in enhancing the thermal and oxidative stability of polymers, marking its significance in material science and polymer chemistry (Desai et al., 2004).

Propriétés

IUPAC Name |

4-[(4-ethylphenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c1-3-17-7-9-18(10-8-17)16-23-11-13-24(14-12-23)21(25)22-19-5-4-6-20(15-19)26-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDKZVSNGBHBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558910.png)

![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4558924.png)

![3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558927.png)

![N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4558935.png)